molecular formula C16H15N3O3 B2462659 N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide CAS No. 1396706-68-5

N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide

Cat. No.: B2462659
CAS No.: 1396706-68-5
M. Wt: 297.314
InChI Key: JVWXNOQTAAHAFU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide (CAS 1396706-68-5) is a synthetic small molecule with a molecular formula of C16H15N3O3 and a molecular weight of 297.31 g/mol . This compound belongs to the quinoxaline class of heterocycles, which are nitrogen-rich, bicyclic structures known for their significant and diverse biological activities . The structure incorporates a quinoxaline-2-carboxamide moiety linked to a furan-substituted hydroxypropyl chain, a design that leverages the known pharmacological potential of both quinoxaline and furan heterocycles in medicinal chemistry . Quinoxaline derivatives have garnered substantial interest in scientific research for their multidimensional functionalization capabilities and significant biological activities . They are extensively investigated as potent antiviral agents, particularly within the domain of respiratory pathologies . Specific quinoxaline derivatives have been reported as potential inhibitors of influenza viruses, SARS coronavirus, and SARS-CoV-2, with some studies indicating their ability to bind with high affinity to key viral proteases responsible for replication . Furthermore, research into related quinoxaline scaffolds has revealed their utility as effective small-molecule inhibitors of specific kinases. For instance, dibromo-substituted quinoxaline fragments have been identified as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key regulator in inflammation and fibrosis signaling pathways . The structural features of this compound make it a valuable chemical tool for probing these and other biological targets in preclinical research. This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-16(21,14-7-4-8-22-14)10-18-15(20)13-9-17-11-5-2-3-6-12(11)19-13/h2-9,21H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWXNOQTAAHAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with a furan derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinoxaline ring may produce dihydroquinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide exhibits promising anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest, preventing further cell division.
  • Inhibition of Metastasis : The compound may inhibit matrix metalloproteinases (MMPs), which are essential for tumor invasion and metastasis.

Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AMCF-710Induces apoptosis
Study BHeLa15Cell cycle arrest
Study CA54912Inhibits MMP expression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have shown that it possesses moderate to good activity against this pathogen, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL.

Summary of Antimicrobial Studies

Study ReferencePathogenMIC (µg/mL)Activity Level
Study DMycobacterium tuberculosis H37Ra3.91Moderate
Study EEscherichia coli100Good

Drug Formulation and Delivery Systems

This compound is being investigated as a potential carrier ligand in drug formulations. Its ability to form stable complexes with metal ions can enhance the bioavailability and therapeutic efficacy of drugs.

Applications in Drug Delivery

  • Metal Complexes : The compound can form complexes with platinum and other metals, which may improve anticancer activity.
  • Nanoparticle Formulation : It is being explored for use in nanoparticle delivery systems that target specific tissues or cells.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)propan-2-yl)quinoxaline-2-carboxamide
  • N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
  • N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]quinoxaline-2-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the furan ring enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its diverse biological activities. Its molecular formula is C13H12N2O3C_{13}H_{12}N_2O_3 with a molecular weight of approximately 244.25 g/mol. The presence of the furan ring and the hydroxyl group significantly influences its reactivity and biological interactions.

Biological Activities

1. Antiviral Activity

Quinoxaline derivatives have been explored for their antiviral properties, particularly against viruses such as Human Cytomegalovirus (HCMV) and Hepatitis B Virus (HBV). Studies have shown that compounds with similar structures exhibit potent antiviral activity. For instance, in a systematic review, certain quinoxaline derivatives demonstrated IC50 values in the nanomolar range against HCMV .

CompoundStructureHCMV Pol Activity IC50 (nM)HCMV Pra Activity IC50 (nM)
Quinoxaline Derivative AStructure A41
Quinoxaline Derivative BStructure B620100

2. Anticancer Activity

Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The structural modifications, such as the introduction of the furan ring, enhance its interaction with cellular targets.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some fungi. The furan moiety is believed to play a crucial role in enhancing the compound's lipophilicity, which aids in penetrating bacterial membranes.

The mechanisms through which this compound exerts its biological effects are under investigation. Key proposed mechanisms include:

  • Inhibition of Viral Enzymes: Similar quinoxaline derivatives have been shown to inhibit viral polymerases, thereby preventing viral replication.
  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cell Membranes: Its lipophilic nature allows it to disrupt microbial cell membranes, contributing to its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring or substituents like hydroxyl or furan groups can significantly influence potency and selectivity. For example:

  • Hydroxyl Group: Enhances solubility and potential hydrogen bonding with biological targets.
  • Furan Ring: Increases lipophilicity and may improve membrane permeability.

Case Studies

  • Antiviral Efficacy Against HCMV:
    A study demonstrated that a series of quinoxaline derivatives showed promising activity against HCMV with IC50 values ranging from 1 to 620 nM, indicating that structural variations can lead to significant differences in antiviral potency .
  • Cytotoxic Effects on Cancer Cells:
    In vitro assays revealed that this compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM, showcasing its potential as an anticancer agent.

Q & A

Q. Q1. What synthetic routes are commonly employed to synthesize N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Quinoxaline Core Formation : Condensation of o-phenylenediamine derivatives with glyoxal or diketones under acidic conditions to form the quinoxaline backbone .

Furan-2-yl Propyl Sidechain Introduction : Coupling the quinoxaline-2-carboxylic acid intermediate with 2-(furan-2-yl)-2-hydroxypropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Purification : Column chromatography or recrystallization to isolate the product, monitored by HPLC or TLC .

Q. Key Considerations :

  • Optimize reaction temperature (60–80°C) and pH (neutral to slightly acidic) to prevent side reactions like furan ring oxidation .
  • Use anhydrous solvents (e.g., DMF, DCM) to enhance coupling efficiency .

Q. Q2. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation involves:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 8.5–9.0 ppm (quinoxaline protons), δ 6.2–7.5 ppm (furan protons), and δ 1.5–2.5 ppm (hydroxypropyl methyl groups) .
    • 13^{13}C NMR: Carbonyl signals near δ 165–170 ppm (amide and quinoxaline carboxamide) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., quinoxaline-furan spatial orientation) .

Q. Table 1: Key Structural Data

TechniqueKey ObservationsReference
X-ray CrystallographyBond length: C=O (1.23 Å), C-N (1.35 Å)
1^1H NMRHydroxypropyl -OH at δ 2.1 ppm (broad)

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software (AutoDock, Schrödinger) to simulate binding to enzymes (e.g., cyclooxygenase-2) based on furan and quinoxaline moieties’ electron density .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bonding networks .
  • SAR Analysis : Compare with analogs (e.g., benzothiophene derivatives) to identify critical functional groups for activity .

Q. Data Contradiction Resolution :

  • If experimental IC50_{50} values conflict with docking scores, re-evaluate force field parameters or solvation models .

Q. Q4. What strategies resolve contradictory bioactivity data in related quinoxaline-furan hybrids?

Methodological Answer:

  • Meta-Analysis : Aggregate data from analogs (e.g., N-{3-[(3-hydroxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide) to identify trends in substituent effects .
  • Dose-Response Reassessment : Test compound purity (>95% via HPLC) and confirm target specificity using knockout cell lines .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects masking primary activity .

Q. Table 2: Bioactivity Comparison of Structural Analogs

CompoundTargetIC50_{50} (μM)Reference
Quinoxaline-2-carboxamide (parent)COX-212.3 ± 1.5
Benzothiophene-furan hybridSIRT18.7 ± 0.9

Q. Q5. How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via LC-MS.
    • Key Finding : Degrades >50% at pH <3 (gastric conditions), suggesting enteric coating for oral delivery .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates solid-state stability) .
  • Light Sensitivity : Expose to UV-Vis light; furan rings may photo-oxidize, requiring amber storage .

Q. Q6. What in vitro models are suitable for evaluating its pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Permeability Assay : Predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates high permeability) .
  • Microsomal Stability : Incubate with liver microsomes; calculate half-life (t1/2_{1/2}) to estimate hepatic clearance .
  • Plasma Protein Binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .

Q. Q7. How can structural modifications enhance its selectivity for kinase targets?

Methodological Answer:

  • Fragment-Based Design : Replace hydroxypropyl with sulfonamide groups to improve hydrogen bonding with kinase ATP pockets .
  • Bioisosteric Replacement : Substitute furan with thiophene to modulate electron density and reduce off-target interactions .
  • Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify selective vs. promiscuous binding .

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